![molecular formula C16H20N2O2S B4431930 5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4431930.png)
5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Overview
Description
5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. TAK-915 belongs to a class of compounds called benzothiophenes, which have been shown to have neuroprotective and cognitive-enhancing effects.
Mechanism of Action
5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide acts as a selective antagonist of the GABA-A α5 receptor subtype, which is predominantly expressed in the hippocampus, a brain region that is critical for learning and memory. By blocking the activity of this receptor subtype, this compound enhances the activity of other neurotransmitter systems that are involved in cognitive function, such as acetylcholine and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include increased levels of acetylcholine and glutamate in the hippocampus, enhanced synaptic plasticity, and increased neurogenesis. This compound has also been shown to reduce the levels of beta-amyloid, a protein that forms plaques in the brains of Alzheimer's patients.
Advantages and Limitations for Lab Experiments
One advantage of 5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is that it has a high degree of selectivity for the GABA-A α5 receptor subtype, which reduces the risk of unwanted side effects. However, the compound is still in the early stages of development and further research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Future Directions
There are several future directions for research on 5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One area of focus is the development of more potent and selective compounds that target the GABA-A α5 receptor subtype. Another area of interest is the investigation of the long-term effects of this compound on cognitive function and brain health. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in human patients with cognitive disorders.
Scientific Research Applications
5-tert-butyl-N-3-isoxazolyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders. Preclinical studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and other cognitive impairments. The compound has also been shown to have neuroprotective effects and to promote the growth and survival of neurons.
properties
IUPAC Name |
5-tert-butyl-N-(1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-16(2,3)11-4-5-12-10(8-11)9-13(21-12)15(19)17-14-6-7-20-18-14/h6-7,9,11H,4-5,8H2,1-3H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQWGMOHCKLNMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C=C(S2)C(=O)NC3=NOC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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